REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([OH:12])[C:3]=1[C:4]([O-:6])=[O:5].N1C=CC=C[CH:14]=1.[F:19][C:20]([F:26])([F:25])[S:21](O)(=[O:23])=[O:22]>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([O:12][S:21]([C:20]([F:26])([F:25])[F:19])(=[O:23])=[O:22])[C:3]=1[C:4]([O:6][CH3:14])=[O:5]
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Name
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|
Quantity
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4.94 mL
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Type
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reactant
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Smiles
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FC(S(=O)(=O)O)(F)F
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Type
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CUSTOM
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Details
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the solution was stirred for 2 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The reaction mixture was washed with aqueous sodium bicarbonate, aqueous copper sulfate and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Reaction Time |
2 h |
Name
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|
Type
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product
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Smiles
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ClC1=C(C(=O)OC)C(=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |